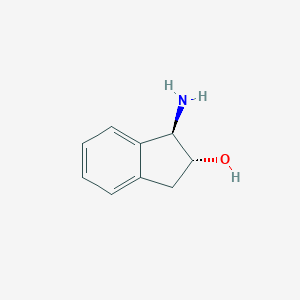

(1R,2R)-1-Aminoindan-2-ol

Description

The exact mass of the compound (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13286-59-4, 163061-73-2 | |

| Record name | 1-Amino-2-indanol, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-indanol, trans-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163061732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R)-(-)-1-Amino-2-indanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-INDANOL, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9U54KL6PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-2-INDANOL, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C44ZZ4E55A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1R,2R)-1-Aminoindan-2-ol chemical and physical properties

An In-depth Technical Guide to (1R,2R)-1-Aminoindan-2-ol

Introduction

This compound is a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis. Its rigid bicyclic structure and defined stereochemistry make it an important intermediate and chiral auxiliary for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and applications, particularly within the field of drug development.

Chemical and Physical Properties

The properties of this compound are summarized below. This compound is the trans stereoisomer.

| Property | Value | Reference |

| Chemical Name | (1R,2R)-(-)-trans-1-Amino-2-indanol | |

| CAS Number | 163061-73-2 | |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 142-146 °C | |

| Optical Activity | [α]/D = -23.0° (c = 1 in ethanol) | |

| Assay | ≥97% | |

| Solubility | Soluble in methanol.[1][2] Slightly soluble in water.[1][2] | [1][2] |

| Storage Temperature | Room temperature, in an inert atmosphere and dark place.[1][3] | [1][3] |

Spectroscopic and Structural Identifiers

| Identifier | Value | Reference |

| SMILES String | N[C@H]1--INVALID-LINK--Cc2ccccc12 | |

| InChI | 1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 | |

| InChI Key | LOPKSXMQWBYUOI-RKDXNWHRSA-N |

Spectral data including ¹H NMR, ¹³C NMR, IR, and MS are available for this compound.[4]

Applications in Drug Development and Asymmetric Synthesis

This compound is a chiral amino alcohol utilized in pharmaceutical synthesis and drug development.[5] Its primary application is as a versatile chiral building block and starting material.

Key applications include:

-

Synthesis of Chiral Auxiliaries: It has been used as a precursor to prepare indene-based chiral auxiliaries, which are subsequently employed in stereoselective reactions like the aldol reaction.

-

Preparation of Chiral Ligands: The compound is a starting material for synthesizing oxazoline-alcohol ligands. These ligands are effective in catalytic asymmetric reactions, such as the addition of diethylzinc to aldehydes.

-

Chiral Resolution and Analysis: It serves as a chiral test compound for developing methods of enantiomeric separation of primary amines using techniques like supercritical fluid chromatography (SFC) and HPLC.

While the related cis-isomer, (1S,2R)-1-aminoindan-2-ol, is famously a key component of the HIV protease inhibitor Indinavir, the trans-isomer is also a critical tool for medicinal chemists creating novel therapeutic agents.[2][6]

Experimental Protocols

Synthesis Strategies

The synthesis of enantiomerically pure aminoindanols is a critical area of research. While specific, detailed protocols for this compound are proprietary or found within dense publications, general strategies often involve one of the following pathways:

-

Resolution of a Racemic Mixture: A common method involves synthesizing a racemic mixture of trans-1-amino-2-indanol and then separating the enantiomers using a chiral resolving agent.

-

Stereoselective Reduction: An alternative route involves the stereoselective reduction of a corresponding amino ketone precursor using a chiral catalyst.

-

From Chiral Precursors: Synthesis can begin from a chiral starting material, such as indene oxide, where the stereochemistry is controlled early in the process. For example, the related cis-isomer can be synthesized from indene oxide via a Ritter-type reaction, followed by hydrolysis of an oxazoline intermediate.[7] A similar strategic approach can be adapted for the trans isomer.

A logical workflow for the synthesis and application of this compound is outlined in the diagram below.

References

- 1. (1S,2R)-(-)-cis-1-Amino-2-indanol|126456-43-7|lookchem [lookchem.com]

- 2. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]

- 3. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]

- 4. (1R,2R)-(-)-TRANS-1-AMINO-2-INDANOL(163061-73-2) 1H NMR [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Enantioselective Synthesis of (1R,2R)-1-Aminoindan-2-ol

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-1-Aminoindan-2-ol is a pivotal chiral building block in modern organic synthesis, renowned for its role as a precursor to the HIV protease inhibitor Indinavir and its widespread application as a chiral auxiliary and ligand in asymmetric catalysis.[1][2][3] Its rigid indane backbone provides a well-defined steric environment, leading to high levels of stereocontrol in a variety of chemical transformations.[1] This guide provides an in-depth overview of the most prominent and effective methods for the synthesis of enantiopure this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of enantiopure this compound can be broadly categorized into three main approaches:

-

Asymmetric Synthesis from Prochiral Precursors: These methods introduce chirality at a specific step using chiral catalysts or reagents. The most common starting material for this approach is indene.

-

Resolution of Racemic Mixtures: These strategies involve the separation of a racemic mixture of the target molecule or a precursor, often through the formation of diastereomeric salts or by enzymatic kinetic resolution.

-

Synthesis from the Chiral Pool: This involves utilizing readily available enantiopure starting materials to construct the desired molecule.

This guide will focus on the most prevalent and practical methods, particularly those starting from indene, which are widely adopted in both academic and industrial settings.

Asymmetric Synthesis from Indene

The most direct and efficient routes to enantiopure this compound begin with the asymmetric functionalization of indene. The key step is the creation of a chiral epoxide or diol, which then undergoes further transformations to install the amino and hydroxyl groups with the desired cis-stereochemistry.

Jacobsen-Katsuki Epoxidation followed by Ritter Reaction

This is one of the most practical and widely cited methods for the large-scale synthesis of this compound.[1][4] The strategy relies on the highly enantioselective epoxidation of indene using a chiral manganese-salen complex, followed by a regio- and stereoselective ring-opening and cyclization via a Ritter-type reaction.

Caption: Synthesis of this compound from Indene via Jacobsen Epoxidation and Ritter Reaction.

Quantitative Data for the Jacobsen Epoxidation/Ritter Reaction Route

| Step | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Epoxidation | Indene, (R,R)-Mn-Salen catalyst, NaOCl | 80-85% | 80-85% | [5] |

| Ritter Reaction & Hydrolysis | (1R,2S)-Indene oxide, 80% H₂SO₄, Acetonitrile; then hydrolysis | 84% | >99% (after purification) | [5] |

| Overall (Merck Process) | Indene to final product after crystallization with L-tartaric acid | 50% | >99% | [1] |

Experimental Protocol: Synthesis of (1S,2R)-1-Aminoindan-2-ol (Enantiomer of (1R,2R)) [5]

-

Step 1: Epoxidation of Indene: To a solution of indene in a suitable solvent, (R,R)-Mn-Salen catalyst is added. The reaction is initiated by the addition of an oxidant such as sodium hypochlorite (NaOCl). The reaction is monitored until completion. The resulting (1R,2S)-indene oxide is then isolated.

-

Step 2: Ritter Reaction and Hydrolysis: The enantioenriched (1R,2S)-indene oxide is dissolved in acetonitrile and cooled. Concentrated sulfuric acid is added, and the reaction mixture is stirred. This promotes the formation of an oxazoline intermediate. Subsequent hydrolysis with aqueous acid yields the desired (1S,2R)-1-aminoindan-2-ol. The product can be further purified by crystallization, often as a salt with a chiral acid like L-tartaric acid, to enhance its enantiomeric purity.

Enzymatic Resolution of trans-1-Azido-2-indanol

This method provides access to both enantiomers of cis-1-aminoindan-2-ol through a key enzymatic resolution step. The process begins with the formation of racemic trans-1-azido-2-indanol from indene.

Caption: Synthesis via Enzymatic Resolution of trans-1-Azido-2-indanol.

Quantitative Data for the Enzymatic Resolution Route [1]

| Step | Reagents and Conditions | Yield | Enantiomeric Excess (ee) |

| Formation of rac-trans-1-azido-2-indanol | From indene via bromohydrin formation and epoxidation, followed by azide opening | High | N/A |

| Enzymatic Resolution | rac-trans-1-azido-2-indanol, Lipase PS, vinyl acetate in tert-butyl methyl ether | ||

| Recovery of (1S,2S)-azidoindanol | 48% | >99% | |

| Formation of (1R,2R)-azido acetate | 49% | 98% | |

| Inversion and Reduction | Mitsunobu inversion of the resolved alcohol followed by hydrogenation | Good | High |

Experimental Protocol: Enzymatic Resolution and Conversion [1]

-

Step 1: Synthesis of racemic trans-1-azidoindan-2-ol: Indene is treated with N-bromosuccinimide (NBS) in aqueous THF to form the trans-bromohydrin. Subsequent treatment with a base like sodium hydroxide yields the racemic epoxide. The epoxide is then opened with sodium azide to give racemic trans-1-azidoindan-2-ol.

-

Step 2: Enzymatic Resolution: The racemic azido alcohol is subjected to enzymatic acylation using a lipase, such as Pseudomonas sp. Amano lipase (Lipase PS), and an acyl donor like vinyl acetate. This selectively acylates one enantiomer, allowing for the separation of the unreacted (1S,2S)-azidoindanol and the acylated (1R,2R)-azido acetate.

-

Step 3: Conversion to this compound: The separated (1R,2R)-azido acetate is hydrolyzed to the corresponding alcohol. The stereochemistry at the C-2 position is then inverted, typically under Mitsunobu conditions. Finally, the azido group is reduced to an amine by catalytic hydrogenation (e.g., H₂, Pd/C) to afford the desired this compound.

Resolution of Racemic cis-1-Amino-2-indanol

An alternative to asymmetric synthesis is the resolution of racemic cis-1-amino-2-indanol. This can be achieved by forming diastereomeric salts with a chiral resolving agent.

Caption: Diastereomeric Salt Resolution of racemic cis-1-Aminoindan-2-ol.

Quantitative Data for Diastereomeric Salt Resolution [5]

| Resolving Agent | Yield of Enantiopure Product | Reference |

| (S)-2-Phenylpropionic acid | 35% | [5] |

| L-Tartaric acid | Effective for enantioenrichment and full resolution | [5] |

Experimental Protocol: Diastereomeric Salt Resolution [5]

-

Step 1: Salt Formation: Racemic cis-1-amino-2-indanol is dissolved in a suitable solvent and treated with an enantiopure chiral acid, such as (S)-2-phenylpropionic acid or tartaric acid.

-

Step 2: Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. Due to their different physical properties, one diastereomer will preferentially crystallize.

-

Step 3: Liberation of the Free Amine: The crystallized diastereomeric salt is isolated and treated with a base to liberate the enantiopure amine, this compound.

Conclusion

The synthesis of enantiopure this compound has been extensively studied, leading to several robust and efficient methodologies. The choice of a particular synthetic route will depend on factors such as the desired scale of the synthesis, the availability of specific reagents and catalysts, and the required level of enantiopurity. The Jacobsen epoxidation followed by a Ritter reaction stands out as a highly effective method for large-scale production. For accessing both enantiomers, the enzymatic resolution of trans-1-azido-2-indanol offers a versatile alternative. The classical approach of diastereomeric salt resolution remains a viable, albeit sometimes lower-yielding, option. The continued development of novel catalytic systems promises to further refine the synthesis of this crucial chiral building block, facilitating its application in pharmaceutical development and asymmetric synthesis.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Aminoindan-2-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminoindan-2-ol, a chiral amino alcohol, is a molecule of significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its rigid indan backbone and the stereochemical relationship between the amino and hydroxyl groups make it a valuable chiral auxiliary, ligand for asymmetric catalysis, and a key structural motif in various pharmacologically active compounds. Notably, the cis-isomer of 1-aminoindan-2-ol is a critical component of the highly successful HIV protease inhibitor, Indinavir. This guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and synthesis of the four stereoisomers of 1-aminoindan-2-ol.

Molecular Structure and Stereochemistry

1-Aminoindan-2-ol possesses two chiral centers at the C1 and C2 positions of the indan ring system. Consequently, there are four possible stereoisomers, which exist as two pairs of enantiomers: the cis isomers, (1R,2S)- and (1S,2R)-1-aminoindan-2-ol, and the trans isomers, (1R,2R)- and (1S,2S)-1-aminoindan-2-ol. The relative orientation of the amino and hydroxyl groups (either on the same side or opposite sides of the five-membered ring) dictates the cis or trans configuration, respectively. The absolute configuration at each chiral center is designated by the Cahn-Ingold-Prelog (R/S) nomenclature.

Figure 1: Stereoisomers of 1-Aminoindan-2-ol

Caption: The four stereoisomers of 1-aminoindan-2-ol.

Physicochemical and Spectroscopic Data

The distinct stereochemistry of each isomer leads to differences in their physical and spectroscopic properties. These properties are crucial for their identification, separation, and application.

Table 1: Physicochemical Properties of 1-Aminoindan-2-ol Isomers

| Isomer | Configuration | CAS Number | Melting Point (°C) | Specific Rotation ([α]D) |

| cis-(+)-1-Aminoindan-2-ol | (1R,2S) | 136030-00-7 | 118-121[1] | +63° (c=0.2, CHCl3) |

| cis-(-)-1-Aminoindan-2-ol | (1S,2R) | 126456-43-7 | 118-121[2][3] | -62.0 ± 2.0° (c=0.5, CHCl3)[4] |

| trans-(+)-1-Aminoindan-2-ol | (1S,2S) | 163061-74-3 | 142-146[5] | +23.0° (c=1, ethanol)[5] |

| trans-(-)-1-Aminoindan-2-ol | (1R,2R) | 163061-73-2 | 142-146 | -23.0° (c=1, ethanol) |

Table 2: Spectroscopic Data of 1-Aminoindan-2-ol Isomers

| Isomer | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) |

| cis-(1S,2R) | Data available in spectral databases.[6] | Data available in spectral databases.[6] | Data available in spectral databases.[6] |

| trans-(1R,2R) | A 1H NMR spectrum is available.[7] | Data not readily available in a compiled format. | Data not readily available in a compiled format. |

Note: Detailed NMR and IR spectra are often presented in graphical format in the literature and databases. For precise structural elucidation, it is recommended to consult these primary sources.

Experimental Protocols

The synthesis and separation of the 1-aminoindan-2-ol isomers are critical for their use in various applications. Below are summaries of key experimental methodologies.

Synthesis of Racemic cis-1-Aminoindan-2-ol

A common route to racemic cis-1-aminoindan-2-ol begins with the epoxidation of indene, followed by nucleophilic ring-opening of the resulting epoxide with an amine source. Subsequent chemical transformations can then be employed to achieve the desired cis stereochemistry.

Enantioselective Synthesis of (1S,2R)-1-Aminoindan-2-ol

A well-established, practical, and scalable synthesis of enantiomerically pure (1S,2R)-1-aminoindan-2-ol has been reported in Organic Syntheses. The key steps involve:

-

Asymmetric Epoxidation: Indene is subjected to an asymmetric epoxidation using a chiral manganese(III)-salen complex as the catalyst to produce (1S,2R)-indene oxide with high enantiomeric excess.

-

Ritter Reaction: The enantioenriched epoxide undergoes a Ritter reaction with acetonitrile in the presence of fuming sulfuric acid. This proceeds with inversion of configuration at one of the carbon centers to form an oxazoline intermediate.

-

Hydrolysis: The oxazoline is then hydrolyzed under basic conditions to yield the final product, (1S,2R)-1-aminoindan-2-ol.

Synthesis and Resolution of trans-1-Aminoindan-2-ol Isomers

The synthesis of racemic trans-1-aminoindan-2-ol can be achieved by the reaction of 2-bromoindan-1-ol with ammonia.[8] The resolution of the racemic mixture into its individual enantiomers can be accomplished through several methods, including:

-

Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid, such as tartaric acid or (S)-2-phenylpropionic acid, forms diastereomeric salts that can be separated by fractional crystallization.[9]

-

Enzymatic Resolution: Lipases can be used to selectively acylate one enantiomer of the corresponding racemic trans-1-azidoindan-2-ol, a precursor to the amino alcohol, allowing for the separation of the two enantiomers.[8]

Applications in Asymmetric Synthesis and Drug Development

The rigid, C2-symmetric backbone of cis-1-aminoindan-2-ol has made it a privileged scaffold in asymmetric catalysis and medicinal chemistry.

Chiral Ligands in Asymmetric Catalysis

Derivatives of cis-1-aminoindan-2-ol are extensively used as chiral ligands in a variety of asymmetric transformations, including the reduction of ketones, Diels-Alder reactions, and aldol additions. A prominent example is its use in the formation of oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts) for the enantioselective reduction of prochiral ketones.

Caption: Catalytic cycle of an oxazaborolidine-mediated asymmetric ketone reduction.

HIV Protease Inhibitors

The most notable application of (1S,2R)-1-aminoindan-2-ol is its incorporation into the structure of Indinavir (Crixivan®), a potent inhibitor of the HIV-1 protease enzyme. This enzyme is crucial for the maturation of the HIV virus, and its inhibition prevents the formation of infectious viral particles. The rigid conformation of the aminoindanol scaffold allows for optimal binding to the active site of the protease.

Caption: Mechanism of HIV protease inhibition by an inhibitor containing 1-aminoindan-2-ol.

Conclusion

The stereoisomers of 1-aminoindan-2-ol represent a fascinating and highly useful class of chiral molecules. Their well-defined three-dimensional structures have been pivotal in advancing the fields of asymmetric synthesis and medicinal chemistry. A thorough understanding of their synthesis, stereochemistry, and properties is essential for researchers and professionals working on the development of new chiral technologies and therapeutic agents. The continued exploration of these versatile building blocks will undoubtedly lead to further innovations in drug discovery and organic synthesis.

References

- 1. (1R,2S)-1-Amino-2-indanol | 136030-00-7 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]

- 4. (1S,2R)-(-)-cis-1-Amino-2-indanol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. (1S,2S)-(+)-trans-1-Amino-2-indanol 97 163061-74-3 [sigmaaldrich.com]

- 6. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1R,2R)-(-)-TRANS-1-AMINO-2-INDANOL(163061-73-2) 1H NMR [m.chemicalbook.com]

- 8. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Chiral Properties and Optical Activity of Aminoindanol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chiral properties and optical activity of cis-1-amino-2-indanol enantiomers. This class of compounds is of significant interest in medicinal and organic chemistry, primarily for its role as a crucial building block in the synthesis of various chiral ligands, catalysts, and pharmacologically active molecules. A comprehensive understanding of their stereochemistry is paramount for applications in asymmetric synthesis and drug development.

Core Concepts: Chirality and Optical Activity

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. These non-superimposable mirror images are called enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light.

Optical activity is the ability of a chiral substance to rotate the plane of transmitted plane-polarized light. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The enantiomer that rotates the light to the right (clockwise) is termed dextrorotatory and is designated with a (+) or (d) prefix. The enantiomer that rotates the light to the left (counter-clockwise) is termed levorotatory and is designated with a (-) or (l) prefix. The magnitude of this rotation is a characteristic physical constant for a given enantiomer under specific conditions and is known as the specific rotation.

Quantitative Data of cis-1-Amino-2-indanol Enantiomers

The following tables summarize the key quantitative data for the two enantiomers of cis-1-amino-2-indanol.

| Enantiomer | Structure | CAS Number | Molecular Formula | Molar Mass |

| (1R,2S)-(+)-cis-1-Amino-2-indanol |  |

126456-43-7C₉H₁₁NO149.19 g/mol

126456-43-7C₉H₁₁NO149.19 g/mol

Table 1: General Properties of cis-1-Amino-2-indanol Enantiomers

| Property | (1R,2S)-(+)-cis-1-Amino-2-indanol | (1S,2R)-(-)-cis-1-Amino-2-indanol |

| Appearance | White to cream solid/powder | White to light beige powder |

| Melting Point | 118-121 °C | 118-121 °C |

| Specific Rotation [α] | +63° (c = 0.2 in chloroform, 22 °C, D-line) | -62.0 ± 2.0° (c=0.5 in chloroform) |

| Enantiomeric Excess (ee) | ≥99% (GLC) | ≥99% (GLC) |

Table 2: Physical and Optical Properties of cis-1-Amino-2-indanol Enantiomers

Experimental Protocols

Measurement of Optical Activity by Polarimetry

This protocol outlines the procedure for determining the specific rotation of an aminoindanol enantiomer.

Materials and Equipment:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (e.g., 1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Solvent (e.g., Chloroform, HPLC grade)

-

Sample of aminoindanol enantiomer

Procedure:

-

Instrument Preparation: Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions.

-

Sample Preparation:

-

Accurately weigh a specific amount of the aminoindanol enantiomer (e.g., 20 mg) using an analytical balance.

-

Dissolve the sample in the chosen solvent (e.g., chloroform) in a volumetric flask (e.g., 10 mL) to achieve a known concentration (c, in g/mL). Ensure the sample is completely dissolved.

-

-

Blank Measurement:

-

Fill the polarimeter cell with the pure solvent.

-

Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter and zero the instrument.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution and then fill it with the solution.

-

Again, ensure no air bubbles are present.

-

Place the filled cell in the polarimeter and record the observed rotation (α) in degrees.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the following formula: [α] = α / (l * c) where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

-

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the enantioselective separation of aminoindanol enantiomers to determine the enantiomeric excess (ee) of a sample. This method is adapted from a protocol for the separation of the diastereomer, trans-1-amino-2-indanol, and may require optimization for the cis-isomer.[1]

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) Column: LARIHC CF6-P (25 cm x 4.6 mm I.D., 5 µm particles) or a similar cyclofructan-based column is recommended.[1]

-

Mobile Phase Solvents: Methanol, Acetonitrile, Acetic Acid, Triethylamine (all HPLC grade).

-

Sample of aminoindanol.

Procedure:

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing methanol, acetonitrile, acetic acid, and triethylamine in a ratio of 70:30:0.3:0.2 (v/v/v/v).[1]

-

Degas the mobile phase before use.

-

-

Sample Preparation:

-

Dissolve a small amount of the aminoindanol sample in a suitable solvent (e.g., ethanol) to a concentration of approximately 0.3 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]

-

Set the column temperature to 20 °C.

-

Set the UV detector to a wavelength of 254 nm.[1]

-

Inject a small volume of the prepared sample (e.g., 5 µL) onto the column.

-

Record the chromatogram. The two enantiomers should elute at different retention times.

-

-

Calculation of Enantiomeric Excess (ee):

-

Identify the peaks corresponding to the two enantiomers.

-

Calculate the area of each peak.

-

The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

-

Visualizations

Caption: Relationship between a chiral molecule, its enantiomers, and their optical activity.

Caption: A typical workflow for the chiral resolution of racemic cis-1-amino-2-indanol.

Caption: General workflow for asymmetric synthesis using a chiral catalyst derived from aminoindanol.

References

The Ascendance of a Chiral Auxiliary: A Technical Guide to cis-1-Aminoindan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of cis-1-aminoindan-2-ol, a pivotal chiral ligand and auxiliary in modern asymmetric synthesis. From its initial discovery to its critical role in the development of pharmaceuticals like the HIV protease inhibitor Indinavir, this document details the synthesis, applications, and mechanistic underpinnings of its efficacy. We present a comprehensive overview of its use in asymmetric catalysis, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical transformations to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction: The Discovery and Significance of a Privileged Scaffold

cis-1-Aminoindan-2-ol has emerged as a "privileged" chiral scaffold in asymmetric catalysis, a testament to its rigid conformational structure and the high degree of stereocontrol it imparts in a wide array of chemical transformations.[1] Its discovery and subsequent development were significantly driven by the pharmaceutical industry, most notably by researchers at Merck Research Laboratories who identified it as a crucial component for a new class of HIV protease inhibitors in 1990.[1] This led to the synthesis of Indinavir (Crixivan®), a landmark drug in the treatment of AIDS, where four of the five stereocenters are established by the influence of the cis-1-aminoindan-2-ol moiety.[1]

The constrained bicyclic system of the indane skeleton restricts the conformational freedom of the molecule, which is a key factor in achieving high enantioselectivities in catalyzed reactions.[1] This inherent rigidity makes cis-1-aminoindan-2-ol a superior choice in many cases compared to more flexible chiral auxiliaries like phenylglycinol.[1] It serves as a versatile precursor for a variety of widely used ligands, including bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, which have proven to be highly effective in a multitude of metal-catalyzed asymmetric reactions.[2][3]

Synthesis of Enantiopure cis-1-Aminoindan-2-ol

The efficient and stereoselective synthesis of cis-1-aminoindan-2-ol is critical for its widespread application. Several synthetic routes have been developed, with the Ritter-type reaction on indene oxide being a particularly practical and scalable approach.[2]

Representative Synthetic Pathway: The Ritter Reaction Approach

A common and effective method for the enantioselective synthesis of (1S,2R)-1-aminoindan-2-ol involves the asymmetric epoxidation of indene, followed by a Ritter reaction and subsequent hydrolysis.[2]

Diagram 1: Synthesis of (1S,2R)-1-Aminoindan-2-ol via Ritter Reaction

Caption: Synthetic pathway to (1S,2R)-1-aminoindan-2-ol.

Detailed Experimental Protocol: Synthesis of (1S,2R)-1-Aminoindan-2-ol

The following protocol is adapted from a procedure published in Organic Syntheses, which provides a reliable and scalable method for the preparation of enantiopure (1S,2R)-1-aminoindan-2-ol.

Step 1: Asymmetric Epoxidation of Indene

-

To a solution of indene in a suitable solvent (e.g., dichloromethane), a chiral manganese(III)-salen complex (Jacobsen's catalyst) is added.

-

The reaction is cooled, and an oxidant, such as aqueous sodium hypochlorite, is added dropwise while maintaining the temperature.

-

Upon completion, the organic layer is separated, washed, dried, and concentrated to yield the crude indene oxide.

-

Purification by distillation under reduced pressure affords enantiomerically enriched (1S,2S)-indene oxide.

Step 2: Ritter Reaction and Hydrolysis

-

The enantiomerically enriched indene oxide is dissolved in acetonitrile and cooled.

-

Oleum (a solution of sulfur trioxide in sulfuric acid) is added slowly, maintaining a low temperature.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred.

-

Water is then added, and the mixture is heated to reflux to hydrolyze the intermediate oxazoline.

-

The resulting aqueous solution of crude aminoindanol is used in the next step without further purification.

Step 3: Resolution and Isolation

-

The crude aminoindanol solution is extracted with an organic solvent (e.g., 1-butanol).

-

The combined organic extracts are treated with a solution of L-tartaric acid in methanol, leading to the precipitation of the diastereomeric salt.

-

The salt is isolated by filtration and can be recrystallized to enhance diastereomeric purity.

-

The purified salt is then treated with a base (e.g., sodium hydroxide) to liberate the free base, (1S,2R)-1-aminoindan-2-ol.

-

Extraction and removal of the solvent yield the final product with high enantiomeric excess (>99% ee).[2]

Applications in Asymmetric Catalysis

The true significance of cis-1-aminoindan-2-ol lies in its application as a chiral ligand in a vast range of asymmetric catalytic reactions. Its derivatives, particularly BOX and PyBOX ligands, have become staples in the synthetic chemist's toolbox.

Diagram 2: From cis-1-Aminoindan-2-ol to BOX Ligands

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of (1R,2R)-1-Aminoindan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for (1R,2R)-1-Aminoindan-2-ol, a chiral building block frequently utilized in pharmaceutical research and development. Adherence to the safety protocols outlined herein is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a solid organic compound. It is important to distinguish between the different stereoisomers of 1-Aminoindan-2-ol, as their physical and biological properties can vary. This guide focuses on the (1R,2R)-trans isomer, with comparative data for the (1S,2R)-cis isomer provided where relevant.

| Property | (1R,2R)-(−)-trans-1-Amino-2-indanol | (1S,2R)-(-)-cis-1-Amino-2-indanol |

| Synonyms | (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | (1S,2R)-(-)-cis-1-Amino-2-hydroxyindane; (1S,2R)-cis-1-Aminoindan-2-ol |

| CAS Number | 163061-73-2[1] | 126456-43-7[2] |

| Molecular Formula | C₉H₁₁NO | C₉H₁₁NO[2][3] |

| Molecular Weight | 149.19 g/mol | 149.19 g/mol [2][3] |

| Appearance | Solid | Off-white powder/solid[2] |

| Melting Point | 142-146 °C | 117-121 °C[2] |

| Solubility | No data available | Slightly soluble in water. Soluble in Methanol.[3] |

| Optical Activity | [α]/D -23.0°, c = 1 in ethanol | No data available |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS classification.

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation |

Note: The GHS classification for the (1S,2R)-cis isomer is similar, also including warnings for skin and eye irritation and respiratory tract irritation.[2]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile). For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Avoidance: Avoid contact with skin and eyes. Avoid breathing dust.[2]

Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[2]

-

Atmosphere: For long-term storage, especially for the cis-isomer, an inert atmosphere (e.g., nitrogen) is recommended.[1]

Experimental Protocols

Personal Protective Equipment (PPE) Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

Caption: PPE selection workflow for handling this compound.

Emergency Spill Response Protocol

In the event of a spill, follow the protocol outlined below. This protocol is a general guideline and should be adapted to the specific conditions of the spill.

-

Evacuate: Immediately evacuate the area of the spill.

-

Alert: Notify others in the vicinity and your supervisor.

-

Assess: From a safe distance, assess the extent of the spill.

-

Secure: If the spill is minor and you are trained to do so, secure the area and proceed with cleanup. For major spills, call emergency services.

-

Cleanup (Minor Spill):

-

Wear appropriate PPE (double gloves, lab coat, safety goggles, and N95 respirator).

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep the absorbed material into a designated waste container.

-

Decontaminate the spill area with soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

Caption: General emergency response protocol for a chemical spill.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Toxicological and Ecological Information

Toxicological Information

-

Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.

-

Further Information: The toxicological properties have not been fully investigated. Handle with care.

Ecological Information

-

Do not empty into drains or the environment. The ecological effects have not been fully investigated.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

(1R,2R)-1-Aminoindan-2-ol: A Technical Guide to Procurement and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2R)-1-Aminoindan-2-ol, a critical chiral building block in pharmaceutical synthesis. The document details commercial sourcing, key applications with experimental insights, and the mechanistic role of its derivatives in therapeutic intervention.

Commercial Sourcing and Procurement

This compound is available from a range of commercial suppliers, catering to various research and development needs. Key factors for procurement include purity, quantity, and cost. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | (1R,2R)-(−)-trans-1-Amino-2-indanol | 163061-73-2 | 97% | 1 g | ~$73 |

| Fisher Scientific (TCI America) | (1R,2R)-(-)-1-Amino-2-indanol | 163061-73-2 | ≥98.0% | 1 g, 5 g | $368.00 (for 5 g)[1] |

| BioCrick | (1R,2R)-1-Amino-2-indanol | 163061-73-2 | >98% | 5 mg, and larger quantities upon inquiry | $17 (for 5 mg)[2] |

| Chem-Impex | (1R,2R)-(-)-1-Amino-2-indanol | 163061-73-2 | - | Inquire | Inquire |

| Santa Cruz Biotechnology | (1S,2R)-1-Amino-indan-2-ol | 126456-43-7 | ≥99% | Inquire | Inquire[3] |

| MedChemExpress | (1S,2R)-1-Aminoindan-2-ol | 126456-43-7 | - | Inquire | Inquire[4] |

Note: Prices are subject to change and may not reflect current market rates. It is advisable to consult the suppliers' websites for the most up-to-date information. Purity levels are as stated by the suppliers.

Key Applications in Drug Development and Asymmetric Synthesis

This compound is a versatile chiral auxiliary and a crucial intermediate in the synthesis of bioactive molecules, most notably the HIV protease inhibitor Indinavir.[5][6] Its rigid structure and defined stereochemistry make it an excellent controller of stereoselectivity in various chemical transformations.

Role in the Synthesis of Indinavir

This compound is a cornerstone in the asymmetric synthesis of Indinavir, a potent HIV protease inhibitor.[5][6] The synthesis involves the coupling of the aminoindanol fragment with other chiral synthons to construct the complex molecular architecture of the drug.

The general synthetic workflow for incorporating the aminoindanol moiety is depicted below.

Caption: Synthetic workflow for the incorporation of this compound in the synthesis of an Indinavir precursor.

Application as a Chiral Resolving Agent

This compound is an effective chiral resolving agent, particularly for racemic carboxylic acids.[4] The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization.

A generalized experimental workflow for chiral resolution is outlined below.

Caption: Generalized workflow for the chiral resolution of racemic carboxylic acids using this compound.

Experimental Protocols

Synthesis of (1S,2R)-1-amino-2-indanol from Indene Oxide (Merck Process)

This process involves the conversion of optically active indene oxide to the desired amino alcohol.[7]

Materials:

-

Optically active indene oxide

-

Oleum

-

Acetonitrile

-

L-tartaric acid

Procedure:

-

Treat optically active indene oxide with oleum in acetonitrile to form the corresponding methyl oxazoline.[7]

-

Hydrolyze the resulting oxazoline.[7]

-

Perform crystallization with L-tartaric acid to yield (−)-cis-(1S,2R)-1-aminoindan-2-ol with high enantiomeric excess.[7]

Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a general guideline for the resolution of a racemic carboxylic acid using this compound.

Materials:

-

Racemic carboxylic acid

-

This compound

-

Suitable solvent (e.g., ethanol, methanol, or a mixture)

-

Acid for liberation of the resolved carboxylic acid (e.g., HCl)

Procedure:

-

Dissolve the racemic carboxylic acid in a suitable solvent.

-

Add an equimolar or sub-equimolar amount of this compound to the solution.

-

Heat the mixture to facilitate the formation of diastereomeric salts.

-

Allow the solution to cool slowly to induce fractional crystallization of the less soluble diastereomeric salt.

-

Isolate the crystals by filtration.

-

Liberate the enantiomerically enriched carboxylic acid from the salt by treatment with a suitable acid.

-

The more soluble diastereomeric salt remaining in the mother liquor can be processed separately to recover the other enantiomer.

Mechanism of Action: Inhibition of HIV Protease

Derivatives of this compound, such as Indinavir, function by inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the lifecycle of the virus, as it cleaves viral polyproteins into functional proteins required for viral maturation.

The following diagram illustrates the catalytic cycle of HIV protease and its inhibition by a protease inhibitor.

Caption: The catalytic cycle of HIV protease and its competitive inhibition by a protease inhibitor derived from this compound.

The inhibitor molecule, containing the aminoindanol scaffold, is designed to mimic the transition state of the polyprotein substrate. It binds tightly to the active site of the HIV protease, preventing the natural substrate from binding and thus halting the viral maturation process.[8][9] This competitive inhibition is a key strategy in antiretroviral therapy.

References

- 1. (1R,2R)-(-)-1-Amino-2-indanol 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. (1R,2R)-1-Amino-2-indanol | CAS:163061-73-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]

- 6. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (1R,2R)-1-Aminoindan-2-ol in Medicinal Chemistry and Drug Discovery: A Technical Guide

(1R,2R)-1-Aminoindan-2-ol, a chiral amino alcohol, has emerged as a cornerstone in medicinal chemistry, primarily recognized for its integral role in the synthesis of the groundbreaking HIV protease inhibitor, Indinavir. Its rigid, bicyclic structure and well-defined stereochemistry have made it an invaluable chiral auxiliary and ligand in asymmetric synthesis, enabling the stereocontrolled construction of complex molecular architectures. This technical guide provides an in-depth analysis of the applications of this compound, detailing its impact on drug discovery, presenting key quantitative data, outlining experimental protocols, and visualizing associated biological pathways and synthetic workflows.

A Versatile Scaffold in Asymmetric Synthesis

The conformational rigidity of the indane skeleton in this compound is a key feature that allows for a high degree of stereochemical control in a variety of chemical transformations. This has been instrumental in its use as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

One of the most significant applications of this chiral auxiliary is in asymmetric aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. When this compound is used to form a chiral oxazolidinone auxiliary, it directs the enolization and subsequent reaction with an aldehyde to produce aldol products with high diastereoselectivity.[1][2]

Derivatives of this compound are also employed in the enantioselective reduction of prochiral ketones. Chiral oxazaborolidine catalysts, generated in situ from this amino alcohol, have proven to be highly effective in converting ketones to their corresponding chiral secondary alcohols with excellent enantiomeric excess.

Central Role in the Development of Indinavir, an HIV Protease Inhibitor

The most prominent success story associated with this compound is its incorporation into the structure of Indinavir (Crixivan®), a potent inhibitor of the HIV-1 protease.[3][4] This enzyme is crucial for the lifecycle of the human immunodeficiency virus, as it cleaves viral polyproteins into functional enzymes and structural proteins necessary for the maturation of new, infectious virions.[5][6]

Indinavir acts as a competitive inhibitor, binding to the active site of the HIV-1 protease and preventing it from processing the Gag-Pol polyprotein.[7][8] This disruption of the viral replication cycle results in the production of immature and non-infectious viral particles.[5] The this compound moiety in Indinavir plays a critical role in its binding affinity and specificity to the enzyme's active site.

The emergence of drug resistance is a significant challenge in HIV therapy. Mutations in the protease gene, particularly at residues M46 and V82, can reduce the binding affinity of Indinavir, leading to decreased efficacy.[9]

Quantitative Data on the Efficacy and Selectivity of this compound Derivatives

The utility of this compound and its derivatives is underscored by the quantitative data from various studies. The following tables summarize key findings on their inhibitory activity and stereoselectivity in asymmetric reactions.

| Derivative | Target Enzyme | IC50 (µM) |

| Indinavir | HIV-1 Protease | 0.00052 (Ki) |

| Aminoindanol-thiourea derivative 2g | α-glucosidase | 7.4 ± 0.09 |

| Aminoindanol-thiourea derivative 2c | α-glucosidase | 10.2 ± 0.11 |

| Aminoindanol-urea derivative 3i | α-glucosidase | 12.3 ± 0.13 |

| Table 1: Inhibitory Activity of this compound Derivatives. |

| Reaction Type | Substrate | Diastereomeric/Enantiomeric Excess (%) |

| Asymmetric Aldol Reaction | Various Aldehydes | >99 (de) |

| Enantioselective Ketone Reduction | Acetophenone | 91 (ee) |

| Enantioselective Ketone Reduction | 1-Tetralone | 96 (ee) |

| Table 2: Stereoselectivity in Asymmetric Reactions using this compound Derived Auxiliaries/Catalysts. |

Experimental Protocols

Representative Synthesis of Indinavir

The synthesis of Indinavir is a multi-step process that critically relies on the chirality of this compound. While various synthetic routes have been developed, a common strategy involves the coupling of three key fragments: the this compound moiety, a piperazine derivative, and a pyridine-containing side chain. A generalized solid-phase synthesis approach is outlined below.[10]

Step 1: Immobilization of this compound: Boc-protected this compound is attached to a solid support resin (e.g., TentaGel S COOH) via an ester linkage through its hydroxyl group.

Step 2: Coupling with the Hydroxyethylene Unit: The TBS-protected hydroxyethylene fragment is coupled to the immobilized aminoindanol using standard amide bond formation protocols (e.g., using a carbodiimide coupling agent).

Step 3: Deprotection and Coupling with the Pyridylmethyl Moiety: The Boc protecting group on the amino group is removed, and the pyridylmethyl moiety is introduced via reductive amination using a reducing agent like sodium triacetoxyborohydride.

Step 4: Deprotection and Cleavage from Resin: The TBS protecting group on the hydroxyl group is removed. The final product, Indinavir, is cleaved from the solid support by transesterification with a mild base (e.g., triethylamine in methanol).

General Procedure for Asymmetric Reduction of Ketones

The following is a general experimental procedure for the enantioselective reduction of a prochiral ketone using a chiral oxazaborolidine catalyst generated in situ from (1S, 2R)-(-)-cis-1-amino-2-indanol.

Materials:

-

(1S, 2R)-(-)-cis-1-amino-2-indanol

-

Tetrabutylammonium borohydride

-

Methyl iodide

-

Prochiral ketone

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve tetrabutylammonium borohydride and (1S, 2R)-(-)-cis-1-amino-2-indanol in anhydrous THF.

-

Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) and add methyl iodide dropwise.

-

Stir the mixture for a specified time to allow for the in situ formation of the chiral oxazaborolidine catalyst.

-

Add a solution of the prochiral ketone in anhydrous THF to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an appropriate quenching agent (e.g., methanol or aqueous acid).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting chiral alcohol by column chromatography.

-

Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the role of this compound in drug discovery.

Conclusion

This compound has firmly established its significance in medicinal chemistry and drug discovery. Its application extends beyond being a mere building block for Indinavir; it is a powerful tool for asymmetric synthesis, enabling the creation of chiral molecules with high precision. The continued exploration of its derivatives as potential therapeutic agents for other diseases, such as diabetes, highlights the enduring legacy and future potential of this remarkable chiral scaffold. The principles of stereochemical control and rational drug design, exemplified by the story of this compound, will undoubtedly continue to guide the development of new and more effective medicines.

References

- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]

- 4. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. niaid.nih.gov [niaid.nih.gov]

- 6. HIV_cycle ~ ViralZone [viralzone.expasy.org]

- 7. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]

- 8. Indinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Genetic correlates of in vivo viral resistance to indinavir, a human immunodeficiency virus type 1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Practical Applications of (1R,2R)-1-Aminoindan-2-ol in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-1-Aminoindan-2-ol has emerged as a privileged chiral scaffold in asymmetric synthesis, prized for its rigid conformational structure which allows for highly effective stereochemical control. Its derivatives have found widespread application as both chiral ligands for metal-catalyzed reactions and as covalently bound chiral auxiliaries. This document provides detailed application notes and experimental protocols for some of the most significant applications of this versatile compound.

Application 1: Chiral Ligand for Asymmetric Transfer Hydrogenation of Ketones

Derivatives of this compound are highly effective ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.[1][2] This reaction is of great industrial importance for the synthesis of enantiomerically enriched alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.

The active catalyst is typically formed in situ from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral amino alcohol ligand. The reaction uses an inexpensive and readily available hydrogen source, such as isopropanol.

Quantitative Data Summary

| Ketone Substrate | Ligand | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | (1R,2S)-cis-1-Aminoindan-2-ol | KOH | Isopropanol | >95 | 92 | [1] |

| 4-Chloroacetophenone | (1R,2S)-cis-1-Aminoindan-2-ol | KOH | Isopropanol | 94 | 91 | [3] |

| 4-Methoxyacetophenone | (1R,2S)-cis-1-Aminoindan-2-ol | KOH | Isopropanol | 96 | 93 | [3] |

| 1-Tetralone | (1R,2S)-cis-1-Aminoindan-2-ol | KOH | Isopropanol | 92 | 95 | [3] |

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the in situ formation of the ruthenium catalyst and the subsequent reduction of acetophenone.

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1R,2S)-cis-1-Aminoindan-2-ol

-

Potassium hydroxide (KOH)

-

Anhydrous isopropanol

-

Acetophenone

-

Argon (or other inert gas)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (1R,2S)-cis-1-aminoindan-2-ol (0.0055 mmol).

-

Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 20 minutes to allow for ligand exchange.

-

In a separate flask, prepare a 0.1 M solution of KOH in anhydrous isopropanol.

-

Add the KOH solution (0.5 mL, 0.05 mmol) to the catalyst mixture and stir for a further 10 minutes.

-

Add acetophenone (1.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the resulting 1-phenylethanol by column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Experimental Workflow: Asymmetric Transfer Hydrogenation

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Asymmetric Borane Reduction with Aminoindanol-Derived Oxazaborolidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals and other biologically active molecules.[1][2][3] The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is a highly reliable and effective method for achieving this transformation with high enantioselectivity.[1][2] This application note provides a detailed protocol for the asymmetric reduction of ketones using an oxazaborolidine catalyst derived from the readily available and effective chiral ligand, (1S, 2R)-(-)-cis-1-amino-2-indanol.[4][5]

The catalyst can be generated in situ, simplifying the experimental procedure and avoiding issues with the stability of isolated catalysts.[1][4][6] We present two detailed protocols: one utilizing a borane source generated in situ from tetrabutylammonium borohydride and methyl iodide, which has shown excellent enantioselectivity for acetophenone derivatives[4], and a more general method using a commercially available borane-THF complex.

Catalytic Cycle of Oxazaborolidine-Mediated Reduction

The accepted mechanism for the reduction involves a catalytic cycle.[7] First, the oxazaborolidine catalyst coordinates with the borane reducing agent, activating it as a hydride donor. The prochiral ketone then coordinates to the Lewis acidic boron center of the catalyst in a sterically favored orientation. This is followed by an intramolecular hydride transfer to the carbonyl carbon via a six-membered ring transition state, which dictates the stereochemical outcome. Finally, the resulting alkoxyborane product is released, regenerating the catalyst for the next cycle.

Caption: Catalytic cycle for the asymmetric reduction of a prochiral ketone.

Experimental Protocols

Materials and General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.[4]

-

Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone or obtained as anhydrous grade and used directly.

-

Reagents should be of high purity. (1S, 2R)-(-)-cis-1-amino-2-indanol, tetrabutylammonium borohydride, methyl iodide, borane-tetrahydrofuran complex (1 M in THF), and ketone substrates are commercially available.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Enantiomeric excess (e.e.) is typically determined by chiral HPLC or GC analysis.

Protocol A: In Situ Catalyst and Borane Generation from Tetrabutylammonium Borohydride

This protocol is particularly effective for the reduction of acetophenone and its derivatives, affording high yields and enantioselectivities.[4]

Procedure:

-

To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, add (1S, 2R)-(-)-cis-1-amino-2-indanol (0.5 mmol, 10 mol%) and tetrabutylammonium borohydride (5 mmol, 1.0 equiv).

-

Add anhydrous THF (approx. 5 mL per 5 mmol of borohydride) to the flask.

-

Stir the resulting mixture at room temperature (25-30 °C) for 10 minutes under an inert atmosphere.[4]

-

Using a syringe, add methyl iodide (5 mmol, 1.0 equiv) to the mixture and continue stirring for 30 minutes. The in situ generation of the borane source and the catalyst occurs during this time.

-

In a separate flask, prepare a solution of the prochiral ketone (5 mmol, 1.0 equiv) in anhydrous THF (approx. 5 mL per 5 mmol of ketone).

-

Add the ketone solution dropwise to the reaction mixture over a period of 30 minutes.[4]

-

Stir the reaction at room temperature until completion (monitor by TLC, typically 1-4 hours).

-

Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure chiral alcohol.

-

Determine the yield and analyze the enantiomeric excess by chiral HPLC or GC.

Protocol B: General Procedure with Borane-Tetrahydrofuran (BH₃·THF) Complex

This protocol follows the more conventional approach for CBS reductions and is broadly applicable. Optimal temperature may vary depending on the substrate.

Procedure:

-

To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, add (1S, 2R)-(-)-cis-1-amino-2-indanol (0.25 mmol, 5-10 mol%).

-

Add anhydrous THF (approx. 5 mL).

-

Add borane-tetrahydrofuran complex (1 M solution in THF, 0.25 mmol, equivalent to the aminoindanol) and stir the mixture at room temperature for 15-30 minutes to form the oxazaborolidine catalyst in situ.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C, -10 °C, or -20 °C). Lower temperatures often improve enantioselectivity.[5]

-

In a separate flask, dissolve the prochiral ketone (5 mmol, 1.0 equiv) in anhydrous THF (5 mL).

-

Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, 3-4 mmol, 0.6-0.8 equiv) to the catalyst solution.

-

Add the ketone solution dropwise to the reaction mixture over 20-30 minutes.

-

Stir the reaction at the chosen temperature until completion (monitor by TLC, typically 1-2 hours).

-

Workup: Quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases, followed by 1 M HCl.

-

Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography and determine the yield and enantiomeric excess.

Data Presentation

The following table summarizes representative results for the asymmetric reduction of various substituted acetophenones using Protocol A .

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%)[4] | e.e. (%)[4] |

| 1 | Acetophenone | 1-Phenylethanol | 89 | 91 (S) |

| 2 | 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 92 | 96 (S) |

| 3 | 3'-Chloroacetophenone | 1-(3-Chlorophenyl)ethanol | 90 | 92 (S) |

| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 93 | 94 (S) |

| 5 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 91 | 93 (S) |

| 6 | 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | 88 | 92 (S) |

| 7 | 4'-Methylacetophenone | 1-(p-tolyl)ethanol | 85 | 88 (S) |

| 8 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 82 | 85 (S) |

Reactions were carried out using 10 mol % of (1S, 2R)-(-)-cis-1-amino-2-indanol with tetrabutylammonium borohydride and methyl iodide in THF at 25-30 °C. The stereochemistry of the major enantiomer is predicted to be (S) based on the established models for this catalyst system.

General Experimental Workflow Diagram

Caption: General workflow for asymmetric ketone reduction.

References

- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]

- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]

- 5. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]

- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the application of the chiral synthon, (1R,2R)-1-Aminoindan-2-ol, in the asymmetric synthesis of the potent HIV-1 protease inhibitor, Indinavir. We present a convergent synthetic strategy, detailing the preparation of key fragments and their subsequent coupling to yield the final active pharmaceutical ingredient. This guide includes tabulated quantitative data from pivotal experimental steps, comprehensive experimental protocols, and visualizations of the synthetic pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to Indinavir and the Significance of this compound

Indinavir is a highly effective HIV-1 protease inhibitor that plays a crucial role in combination antiretroviral therapy.[1][2] Its mechanism of action involves binding to the active site of the HIV protease enzyme, which prevents the cleavage of viral polyprotein precursors into mature, functional proteins essential for viral replication.[1][3] The intricate molecular architecture of Indinavir features five stereogenic centers, demanding a highly stereocontrolled synthetic approach to produce the single, desired enantiomer.[4]

The synthesis of Indinavir is a notable example of a convergent synthesis strategy, where complex molecular fragments are prepared independently and then combined. A cornerstone of this strategy is the use of the enantiomerically pure building block, (-)-cis-(1S,2R)-1-aminoindan-2-ol.[5][6] This chiral amino alcohol provides a rigid scaffold and introduces two of the five stereocenters with the correct absolute configuration, significantly simplifying the stereochemical challenges of the total synthesis.[4][6]

Overview of the Convergent Synthetic Strategy for Indinavir

The manufacturing process for Indinavir, pioneered by Merck Research Laboratories, involves the preparation of three key intermediates that are subsequently coupled.[5]

The three primary fragments are:

-

The Piperazine Fragment: An appropriately protected (S)-piperazine derivative.

-

The Hydroxyethylene Isostere Fragment: A chiral three-carbon unit containing a protected hydroxyl group.

-

The Aminoindanol Fragment: (-)-cis-(1S,2R)-1-aminoindan-2-ol, which is further functionalized before coupling.

The overall synthetic workflow is depicted in the following diagram:

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of the (-)-cis-(1S,2R)-1-aminoindan-2-ol fragment and the subsequent coupling steps.

Table 1: Synthesis of (-)-cis-(1S,2R)-1-Aminoindan-2-ol

| Step | Reaction | Reagents/Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

| 1 | Asymmetric Epoxidation | Indene, Jacobsen's catalyst (S,S)-(salen)Mn(III)Cl, NaOCl | 89% | 88% | [5] |

| 2 | Ritter Reaction & Hydrolysis | Indene oxide, Oleum, Acetonitrile, H₂O | - | - | [5] |

| 3 | Crystallization | L-tartaric acid | 50% (overall from indene) | >99% | [5] |

Table 2: Key Coupling and Final Steps in Indinavir Synthesis

| Step | Reaction | Key Reagents | Yield | Diastereomeric Ratio | Reference |

| 1 | Stereoselective Allylation | Aminoindanol derivative, LiHMDS, Allyl bromide | 94% | 96:4 | [1] |

| 2 | Coupling of Epoxide and Piperazine Fragments | Epoxide intermediate, Piperazine fragment | 71% | - | [1] |

| 3 | Penultimate Intermediate Formation | Heating of key fragments | 94% | - | [3] |

| 4 | Final Alkylation and Salt Formation | Picolyl chloride | - | - | [3] |

Experimental Protocols

Synthesis of (-)-cis-(1S,2R)-1-Aminoindan-2-ol

This protocol is based on the Merck synthesis, which utilizes Jacobsen's asymmetric epoxidation.

Step 1: Asymmetric Epoxidation of Indene

-

To a stirred solution of indene in a suitable solvent (e.g., dichloromethane) is added 4-(3-phenylpropyl)pyridine N-oxide (P₃NO).

-

Jacobsen's epoxidation catalyst, S,S-(salen)Mn(III)Cl, is added to the mixture.

-